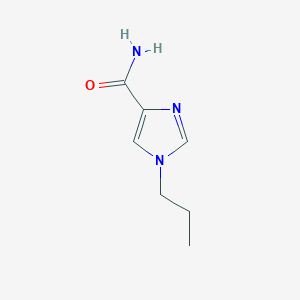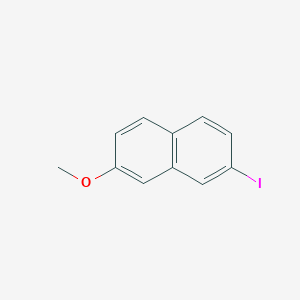
2-Iodo-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-7-methoxynaphthalene, also known as IAMN, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. IAMN is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 2-Iodo-7-methoxynaphthalene involves the formation of a covalent bond between the compound and the target molecule. The iodine atom in 2-Iodo-7-methoxynaphthalene reacts with the target molecule, resulting in the formation of an iodoalkane intermediate. The intermediate then undergoes a nucleophilic attack by the target molecule, forming a covalent bond between 2-Iodo-7-methoxynaphthalene and the target molecule.
Biochemische Und Physiologische Effekte
2-Iodo-7-methoxynaphthalene has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2-Iodo-7-methoxynaphthalene has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iodo-7-methoxynaphthalene has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS and has a low cytotoxicity, making it suitable for use in live cell imaging experiments. Additionally, 2-Iodo-7-methoxynaphthalene is a versatile compound that can be used for a variety of applications, including drug discovery and protein-ligand interaction studies. However, 2-Iodo-7-methoxynaphthalene has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the use of 2-Iodo-7-methoxynaphthalene in scientific research. One area of interest is the development of new drugs that target specific proteins using 2-Iodo-7-methoxynaphthalene as a ligand. Additionally, 2-Iodo-7-methoxynaphthalene could be used in combination with other probes to study complex biological processes, such as oxidative stress and apoptosis. Further research is also needed to optimize the synthesis method for 2-Iodo-7-methoxynaphthalene and to improve its solubility in aqueous solutions.
Conclusion
2-Iodo-7-methoxynaphthalene is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying a variety of biological processes, including oxidative stress, cytochrome P450 activity, and protein-ligand interactions. While there are some limitations to its use, 2-Iodo-7-methoxynaphthalene has significant potential for the development of new drugs and for the study of complex biological systems.
Synthesemethoden
The synthesis of 2-Iodo-7-methoxynaphthalene involves the reaction of 2-naphthol with iodine and potassium hydroxide in the presence of dimethyl sulfoxide (DMSO). The reaction produces 2-Iodo-7-methoxynaphthalene as a yellow crystalline powder with a yield of approximately 50%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Iodo-7-methoxynaphthalene has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2-Iodo-7-methoxynaphthalene is also used as a substrate for the measurement of cytochrome P450 activity. Additionally, 2-Iodo-7-methoxynaphthalene has been used as a ligand for the development of new drugs and as a tool for studying protein-ligand interactions.
Eigenschaften
CAS-Nummer |
128542-48-3 |
|---|---|
Produktname |
2-Iodo-7-methoxynaphthalene |
Molekularformel |
C11H9IO |
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
2-iodo-7-methoxynaphthalene |
InChI |
InChI=1S/C11H9IO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 |
InChI-Schlüssel |
ZCTZDZKAMWOSHC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
Synonyme |
Naphthalene, 2-iodo-7-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



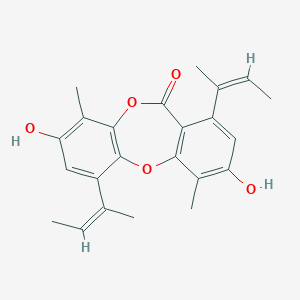
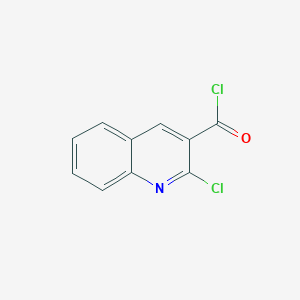
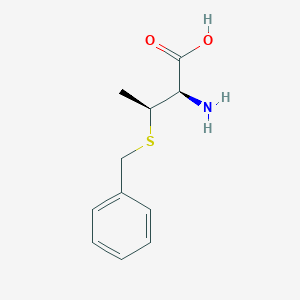
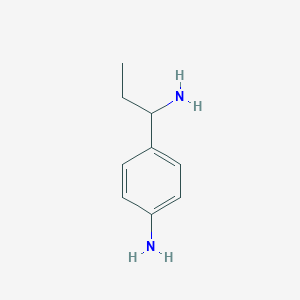
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
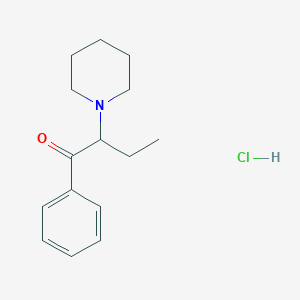
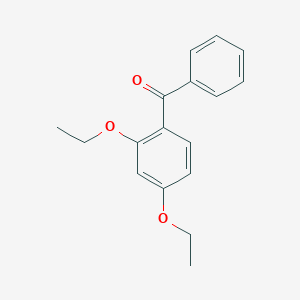
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
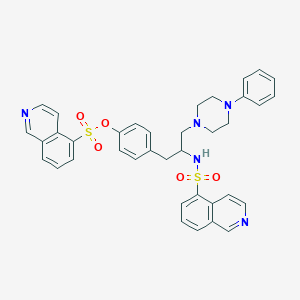
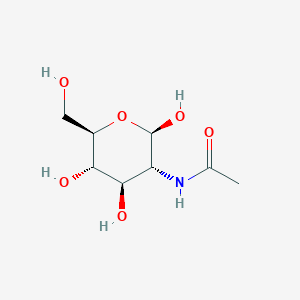
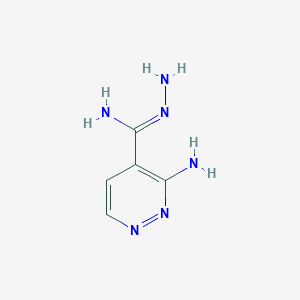
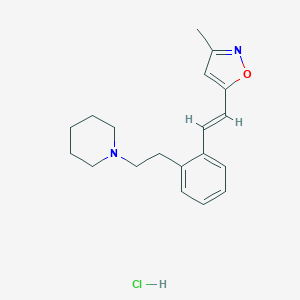
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
